molecular formula C12H13N3O B3211744 4-Phenyl-1-[1,2,4]triazol-1-yl-butan-2-one CAS No. 1092851-29-0

4-Phenyl-1-[1,2,4]triazol-1-yl-butan-2-one

Cat. No. B3211744
CAS RN: 1092851-29-0
M. Wt: 215.25 g/mol
InChI Key: WVMHBWUDAPTOQF-UHFFFAOYSA-N
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Description

“4-Phenyl-1-[1,2,4]triazol-1-yl-butan-2-one” is a derivative of 1,2,4-triazole . These derivatives have been reported to exhibit promising anticancer activities . They have been synthesized and evaluated against various human cancer cell lines .


Synthesis Analysis

The synthesis of these 1,2,4-triazole derivatives, including “4-Phenyl-1-[1,2,4]triazol-1-yl-butan-2-one”, has been reported in several studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of these 1,2,4-triazole derivatives was established by NMR and MS analysis . The IR absorption spectra of these compounds were characterized by the presence of two signals for C=O groups .

Scientific Research Applications

Structural Studies

4-Phenyl-1-[1,2,4]triazol-1-yl-butan-2-one, as part of the fungicidal azolylmethanes group, has been studied for its crystal structures. In benzyl compounds with similar structures, different conformations and intramolecular hydrogen bonding have been observed, influencing their biological activity. Such structural studies can aid in understanding the binding modes at active sites in biological systems (Anderson et al., 1984).

Inhibitory Activity

Compounds similar to 4-Phenyl-1-[1,2,4]triazol-1-yl-butan-2-one have been synthesized and evaluated for their inhibitory activity against CYP26A1, an enzyme involved in retinoic acid metabolism. The inhibitory activity of these compounds offers potential therapeutic applications in diseases where retinoic acid metabolism plays a role (Pautus et al., 2006).

Vibrational and UV/Vis Studies

Adamantane-containing triazole thiones, which are structurally related to 4-Phenyl-1-[1,2,4]triazol-1-yl-butan-2-one, have been studied for their vibrational and UV/Vis spectral properties. These studies are crucial for predicting the biological activity of compounds, including their potential analgesic activities (Shundalau et al., 2019).

Halogen-Containing Derivatives

Research on halogen-containing heteroaromatic carbenes of the 1,2,4-triazole series has shown the synthesis of new stable compounds. These compounds undergo various reactions and have potential applications in organic synthesis and medicinal chemistry (Glinyanaya et al., 2021).

Fungicidal Activity

Derivatives of 4-Phenyl-1-[1,2,4]triazol-1-yl-butan-2-one have been synthesized and evaluated for their fungicidal activities. The variations in their structures have been found to influence their effectiveness against different fungal pathogens, demonstrating their potential in agricultural applications (Mao et al., 2013).

properties

IUPAC Name

4-phenyl-1-(1,2,4-triazol-1-yl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c16-12(8-15-10-13-9-14-15)7-6-11-4-2-1-3-5-11/h1-5,9-10H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMHBWUDAPTOQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)CN2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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